
9-(Benzylsulfanyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Benzylsulfanyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a benzylsulfanyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylsulfanyl)anthracene typically involves the reaction of anthracene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Benzylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the anthracene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, room temperature to mild heating.
Reduction: LiAlH4, anhydrous conditions, room temperature.
Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Benzylsulfanyl)anthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(Benzylsulfanyl)anthracene involves its interaction with molecular targets through its aromatic and sulfanyl groups. The compound can intercalate with DNA, affecting DNA metabolism and RNA production. It also interacts with cellular proteins, potentially inhibiting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound, consisting of three fused benzene rings.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions, known for its blue light-emitting properties.
9-Methylanthracene: A derivative with a methyl group at the 9th position, used in photophysical studies.
Uniqueness: 9-(Benzylsulfanyl)anthracene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
74851-74-4 |
|---|---|
Molekularformel |
C21H16S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
9-benzylsulfanylanthracene |
InChI |
InChI=1S/C21H16S/c1-2-8-16(9-3-1)15-22-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2 |
InChI-Schlüssel |
WFXRRZCUQPMBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


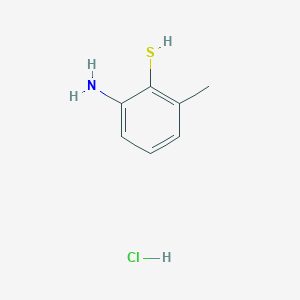
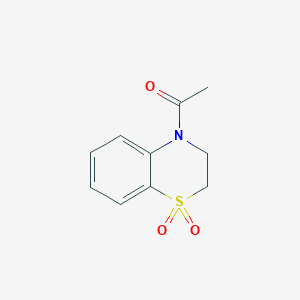
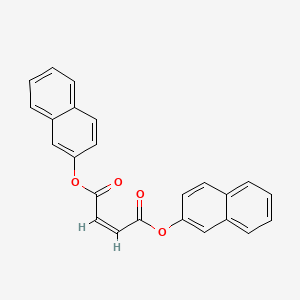


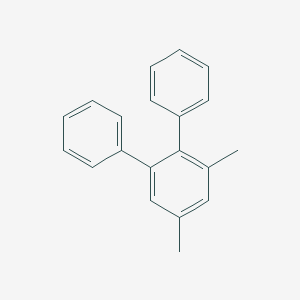

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)
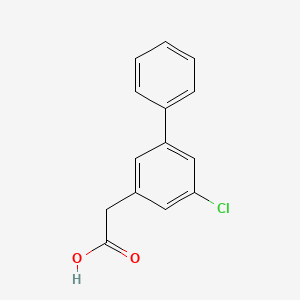
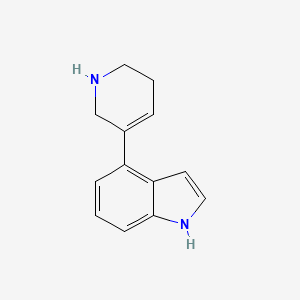
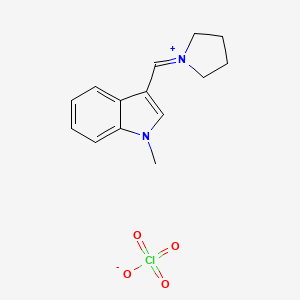

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
